Propyl 2-(3-oxopiperazin-2-yl)acetate
Description
Significance of Nitrogen-Containing Heterocyclic Systems in Contemporary Chemical Synthesis
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These systems are of paramount importance in chemistry and biology, forming the core framework of countless natural products, including vitamins, alkaloids, and antibiotics. jocpr.com Their significance in contemporary chemical synthesis is immense, driven by their pervasive presence in pharmaceuticals, agrochemicals, and materials science. jocpr.com An analysis by the U.S. FDA revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their indispensable role in medicinal chemistry.
The unique electronic and structural properties conferred by the nitrogen atom(s) allow these rings to engage in a wide range of chemical interactions, such as hydrogen bonding, which is critical for molecular recognition at biological targets. jocpr.com This makes them ideal building blocks for designing new therapeutic agents. researchgate.net Furthermore, their utility extends to functional materials like conducting polymers and dyes, as well as to the development of selective catalysts for complex chemical transformations.
Overview of the 3-Oxopiperazine Core as a Privileged Structure in Organic Chemistry
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds serve as versatile templates for the development of new drugs. The piperazine (B1678402) ring is a well-established privileged structure, and its derivative, the 3-oxopiperazine core, is no exception. jocpr.comresearchgate.net This six-membered ring containing two nitrogen atoms and a ketone functional group is a key feature in numerous pharmacologically active compounds.
The 3-oxopiperazine scaffold is often used as a peptidomimetic, a compound that mimics the structure and function of peptides. mdpi.com Its constrained conformation can replicate the turns found in protein secondary structures, enabling it to interact with protein receptors and enzymes with high specificity. This ability to serve as a structural mimic for dipeptide moieties has been exploited in the discovery of inhibitors for enzymes like farnesyl transferase and chymase, as well as antagonists for bradykinin (B550075) and substance P receptors.
Contextualization of Propyl 2-(3-Oxopiperazin-2-yl)acetate within the Broader Class of Oxopiperazine Derivatives
This compound is a specific derivative within the larger family of oxopiperazines. Its structure consists of the core 3-oxopiperazine ring substituted at the 2-position with an acetic acid propyl ester side chain. While detailed research findings exclusively on the propyl ester are limited, its chemical identity is established with the CAS Number 90770-36-8. epa.gov
To understand its properties, it is instructive to compare it with its more extensively documented analogs: the methyl and ethyl esters. These compounds share the same heterocyclic core and differ only in the length of the ester alkyl chain. This variation influences physicochemical properties such as polarity, solubility, and molecular weight, which can be critical for their application as intermediates in organic synthesis. The data below provides a comparative overview of these closely related compounds.
| Property | This compound | Methyl 2-(3-oxopiperazin-2-yl)acetate | Ethyl 2-(3-oxopiperazin-2-yl)acetate |
|---|---|---|---|
| CAS Number | 90770-36-8 epa.gov | 89852-17-5 nih.govchemscene.com | 33422-35-4 bldpharm.com |
| Molecular Formula | C9H16N2O3 | C7H12N2O3nih.govchemscene.com | C8H14N2O3bldpharm.com |
| Molecular Weight | 200.24 g/mol | 172.18 g/mol nih.govchemscene.com | 186.21 g/mol bldpharm.com |
| Topological Polar Surface Area (TPSA) | Not Reported | 67.43 Ų chemscene.com | Not Reported |
| Computed LogP | Not Reported | -1.3625 chemscene.com | Not Reported |
Historical Development and Evolution of Synthetic Methodologies for Related Chemical Entities
The synthesis of piperazine and its derivatives has a rich history, evolving from early industrial processes to highly sophisticated and stereoselective modern methods. wikipedia.org Classical approaches often involved the reaction of bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to yield a 3-phenyl-piperazin-2-one, which could then be reduced to the corresponding piperazine. jocpr.com Another early method involved the cyclization of 1,2-diamines with α,β-unsaturated esters via aza-Michael addition followed by intramolecular ring closure. nih.gov
The advent of modern synthetic chemistry has introduced more efficient and versatile strategies. A significant advancement has been the development of solid-phase synthesis. mdpi.com This technique, widely used in peptide synthesis and combinatorial chemistry, allows for the rapid generation of large libraries of oxopiperazine derivatives for drug screening. mdpi.comnih.gov In this approach, molecules are built sequentially on a solid resin support, simplifying purification at each step. wpmucdn.com
More recent innovations focus on the construction of the heterocyclic core with high levels of control and efficiency. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have become powerful tools. nih.govnih.govresearchgate.net These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering high atom economy. nih.gov The Ugi reaction, for example, has been used to create precursors that can be cyclized into diverse heterocyclic systems, including piperazines. researchgate.netresearchgate.net
Furthermore, methods involving the cyclization of N-acyliminium ions have proven highly effective for creating oxopiperazine scaffolds. acs.orgresearchgate.netacs.org These reactive intermediates can be generated under mild acidic conditions and undergo intramolecular cyclization to form the desired ring system, a strategy that has been successfully adapted for both solution-phase and solid-phase synthesis. acs.orgacs.org The continuous development of such methodologies, particularly those that enable asymmetric synthesis, is crucial for exploring the full potential of carbon-substituted piperazines in drug discovery. nih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-5-14-8(12)6-7-9(13)11-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNSEXYFBJTZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406446 | |
| Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90770-36-8 | |
| Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Propyl 2 3 Oxopiperazin 2 Yl Acetate and Analogues
Established Methodologies for the Construction of the 3-Oxopiperazine Ring System
The formation of the 3-oxopiperazine core is a critical step in the synthesis of propyl 2-(3-oxopiperazin-2-yl)acetate. Various strategies have been developed to construct this heterocyclic scaffold, each with its own advantages and limitations.
Cyclocondensation Reactions for Piperazinone Core Formation
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the 3-oxopiperazine ring. One notable approach involves a disrupted Ugi condensation. This solid-phase methodology utilizes the reaction between an aziridine aldehyde dimer, an isonitrile, and a backbone-anchored amino acid to yield N-acyl aziridine intermediates. These intermediates can then be reacted with various nucleophiles to afford 2,3,6-trisubstituted piperazinones. The diastereoselectivity of this cyclization is highly dependent on the stereochemistry of both the amino acid and the aziridine aldehyde, with a single cis diastereomer being formed when their stereochemistry is matched. This method offers a versatile route to a diverse range of piperazinone scaffolds.
| Reactants | Key Features | Outcome |
| Amine-anchored amino acids, isocyanides, aziridine aldehyde dimers | Solid-phase synthesis, disrupted Ugi condensation | 2,3,6-trisubstituted piperazinones |
| Matching stereochemistry of amino acid and aziridine aldehyde | High diastereoselectivity | Single cis diastereomer |
Nucleophilic Addition and Intramolecular Cyclization Pathways
Nucleophilic addition followed by intramolecular cyclization represents another powerful strategy for the synthesis of the 3-oxopiperazine ring. These pathways often involve the formation of a key carbon-nitrogen bond that facilitates the subsequent ring-closing step.
One such approach is the aza-Prins cyclization, which involves the intramolecular addition of an alkene to an iminium ion. This method provides a powerful tool for the synthesis of various nitrogen-containing heterocycles. In the context of 3-oxopiperazine synthesis, a related alkyne aza-Prins cyclization can be employed, where an alkyne linked to an N,O-acetal or other iminium ion precursor undergoes cyclization.
Cascade reactions, such as the aza-Michael addition-cyclization, offer an efficient route to highly substituted piperazinone rings. In this type of reaction, a primary amine or ammonia undergoes aza-Michael addition to an unsaturated monomer bearing an ester group in the γ-position. The resulting secondary amine in the adduct then acts as a nucleophile, undergoing an autocatalyzed intramolecular amidation-cyclization with the ester to form a stable 5-membered N-substituted pyrrolidone ring, which is a related heterocyclic system. This principle can be adapted to the synthesis of six-membered piperazinone rings.
| Reaction Type | Key Intermediates | Ring System Formed |
| Aza-Prins Cyclization | Iminium ions | Nitrogen-containing heterocycles |
| Cascade aza-Michael Addition-Cyclization | Aza-Michael adduct with a secondary amine | N-substituted pyrrolidone (adaptable to piperazinone) |
SN2 / Cope-Type Hydroamination Sequences in 2-Oxopiperazine Synthesis
A tandem SN2 and Cope-type hydroamination sequence provides an expedient route to 2-oxopiperazines. This methodology involves the reaction of allylic 2-iodoacetamides with aqueous hydroxylamine. The reaction proceeds through an initial SN2 displacement of the iodide by the hydroxylamine, followed by an intramolecular Cope-type hydroamination. This concerted, 5-membered cyclic transition state is the microscopic reverse of the Cope elimination and results in the formation of the 2-oxopiperazine ring in moderate to good yields. This approach is particularly useful for the synthesis of various substituted 2-oxopiperazines.
| Starting Material | Reagent | Key Steps | Product |
| Allylic 2-iodoacetamides | Aqueous NH2OH | SN2 displacement, Intramolecular Cope-type hydroamination | 2-Oxopiperazines |
Recyclization Reactions Involving Binucleophiles (e.g., from Maleimides)
Recyclization reactions of N-substituted maleimides with various binucleophiles offer a versatile and powerful approach for the construction of hydrogenated heterocyclic systems, including those containing the piperazine (B1678402) framework. In these reactions, the maleimide ring is opened by a binucleophilic agent, and the resulting intermediate undergoes a recyclization to form a new heterocyclic ring.
A variety of C,N-, N,N-, and S,N-dinucleophilic agents such as amidines, guanidines, and diamines can be employed. The mechanism typically involves an initial nucleophilic addition of one of the nucleophilic centers of the binucleophile to the double bond of the maleimide. This is followed by an intramolecular cyclization involving the second nucleophilic center, leading to the formation of the new heterocyclic system. This strategy allows for significant structural diversity in the final products.
| Substrate | Binucleophile Examples | Key Transformation | Resulting Heterocycle |
| N-substituted maleimides | Amidines, Guanidines, Diamines | Ring-opening and recyclization | Hydrogenated heterocyclic systems (including piperazines) |
Methodologies for the Introduction of the Acetate (B1210297) Moiety
Once the 3-oxopiperazine ring is constructed, the next critical step in the synthesis of this compound is the introduction of the acetate moiety. This is typically achieved through alkylation reactions targeting either a carbon or a nitrogen atom of the piperazinone core.
Alkylation of Corresponding Carbanions or Nitrogen Atoms
The introduction of the acetate group can be accomplished by the alkylation of a pre-formed 3-oxopiperazine ring. This can occur at either a carbon atom, typically the α-carbon to the carbonyl group (C2), or at one of the nitrogen atoms (N1 or N4).
C-Alkylation: The carbon atom at the 2-position of the 3-oxopiperazine ring is acidic due to the adjacent carbonyl and nitrogen atoms. This allows for the formation of a carbanion (enolate) upon treatment with a suitable base. This enolate can then act as a nucleophile and react with an electrophile such as propyl 2-bromoacetate or a similar alkylating agent in an SN2 reaction to introduce the desired acetate side chain. The stereoselectivity of this alkylation can be influenced by the substituents on the piperazine ring and the reaction conditions. For instance, the use of a chiral auxiliary on one of the nitrogen atoms can direct the incoming electrophile to a specific face of the molecule, leading to a high degree of stereocontrol. Quantum chemical studies have shown that the stereospecificity of C3-alkylation is governed by a delicate balance between steric hindrance and the conformational control of the piperazine ring.
N-Alkylation: The nitrogen atoms of the 3-oxopiperazine ring are also nucleophilic and can be alkylated. The regioselectivity of N-alkylation (i.e., whether the alkylation occurs at N1 or N4) can be influenced by several factors, including the nature of the substituents already present on the ring, the type of base used, and the reaction solvent. For example, steric hindrance around one of the nitrogen atoms may favor alkylation at the less hindered nitrogen. A variety of alkylating agents, such as propyl halides, can be used for this transformation. Modern methods, such as visible-light-induced metallaphotoredox catalysis, have emerged as powerful tools for N-alkylation, offering broad substrate scope and mild reaction conditions.
| Alkylation Site | Key Intermediate | Electrophile Example | Key Considerations |
| C2-Carbon | Enolate | Propyl 2-bromoacetate | Stereoselectivity, influence of chiral auxiliaries |
| N1 or N4-Nitrogen | - | Propyl bromide | Regioselectivity, steric and electronic effects |
Functionalization of Precursor Molecules
The construction of the this compound scaffold often begins with precursor molecules that are selectively modified. A common strategy involves the use of α-amino acids or their derivatives, which provide a chiral pool for the synthesis of enantiomerically pure targets. The synthesis can proceed through a multi-step pathway that builds the 2-oxopiperazine ring by first creating a pseudodipeptide intermediate.
For instance, a modified Strecker reaction can be employed, reacting a protected α-amino aldehyde with an amino acid ester to form a Ψ[CH(CN)NH] pseudodipeptide. This intermediate contains the necessary backbone for the target molecule. Subsequent reduction of the cyano group to an amine, followed by intramolecular cyclization, leads to the formation of the 2-oxopiperazine ring. The acetic acid side chain can be introduced before or after cyclization, often through alkylation of one of the ring's nitrogen atoms. This regioselective functionalization requires careful tuning of reaction conditions to ensure the desired substitution pattern. core.ac.uk
Another approach involves the functionalization of a pre-formed piperazine or oxopiperazine core. For example, a piperazine-2-one molecule can be N-alkylated with a halo-acetate ester, such as propyl bromoacetate, to introduce the side chain. The sequence and choice of protecting groups are critical to prevent unwanted side reactions and to control the regioselectivity of the functionalization steps.
| Precursor Type | Functionalization Step | Key Transformation |
| α-Amino Aldehyde | Modified Strecker Synthesis | Formation of a cyanopseudodipeptide intermediate |
| Amino Acid Ester | Reaction with α-amino aldehyde | Elongation of the peptide backbone |
| Piperazin-2-one | N-alkylation | Introduction of the 2-acetate side chain |
Esterification Techniques for the Propyl Ester Linkage
The formation of the propyl ester is a crucial step in the synthesis of the title compound. This can be achieved through several standard and advanced esterification methods.
Direct esterification, often referred to as Fischer esterification, involves reacting the corresponding carboxylic acid, 2-(3-oxopiperazin-2-yl)acetic acid, with propanol in the presence of an acid catalyst. This equilibrium-driven reaction is typically performed using an excess of the alcohol and a strong acid catalyst to drive the reaction towards the ester product.
Common catalysts for this transformation include:
Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used. google.com
Lewis acids: Metal triflates, such as scandium(III) triflate (Sc(OTf)₃), and compounds like zirconyl chloride (ZrOCl₂·8H₂O) can also effectively catalyze the reaction, often under milder conditions. organic-chemistry.orgrug.nlresearchgate.net
The reaction conditions are generally optimized to maximize yield, which often involves heating the mixture to reflux. A significant drawback of Fischer esterification can be the need for harsh acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. rug.nl
Transesterification is an alternative method where an existing ester, such as a methyl or ethyl ester of 2-(3-oxopiperazin-2-yl)acetic acid, is converted into the propyl ester by reacting it with propanol. ui.ac.idui.ac.idresearchgate.net This approach is particularly useful if the methyl or ethyl ester is more readily accessible synthetically.
The reaction is typically catalyzed by:
Acids: Similar to direct esterification, acid catalysts can be employed.
Bases: Alkali metal alkoxides, such as sodium propoxide, are common catalysts.
Organometallic reagents: Zinc or titanium-based catalysts are known to promote transesterification under mild conditions. organic-chemistry.org
Transesterification can be more efficient than direct esterification and often proceeds under neutral or basic conditions, which can be advantageous for complex molecules. organic-chemistry.orgresearchgate.net Microwave irradiation has also been shown to intensify the transesterification process, significantly reducing reaction times compared to conventional heating methods. ui.ac.idui.ac.idresearchgate.net
| Method | Catalyst Example | Typical Conditions | Advantages |
| Direct Esterification | Sulfuric Acid (H₂SO₄) | Reflux in propanol | Direct, uses readily available materials |
| Transesterification | Potassium Hydroxide (KOH) | Propanol, heat | Can be performed under milder conditions |
Advanced Coupling Chemistries for Amide Bond Formation in Oxopiperazine Derivatives
The formation of the cyclic amide (lactam) bond in the oxopiperazine ring is a critical cyclization step. This intramolecular amidation is often accomplished using powerful coupling reagents developed for peptide synthesis.
Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), are classic reagents used to facilitate amide bond formation. interchim.frlibretexts.orgchemistrysteps.com In the context of oxopiperazine synthesis, DCC activates the carboxylic acid group of a linear amino acid precursor, making it susceptible to nucleophilic attack by the terminal amine.
The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then readily attacked by the amine to form the amide bond, releasing N,N'-dicyclohexylurea (DCU) as a byproduct. libretexts.orgnih.gov While effective, a major drawback of using DCC is the formation of the insoluble DCU byproduct, which can complicate product purification. nih.govnih.gov Water-soluble carbodiimides like EDC are often used to simplify workup. chemistrysteps.com
Modern peptide coupling reagents, such as uronium and phosphonium salts, offer higher efficiency and fewer side reactions compared to carbodiimides. creative-peptides.commerckmillipore.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used for difficult couplings, including the formation of cyclic structures. peptide.comacs.org
These reagents react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine. creative-peptides.comuniurb.it
HATU is known for its high reactivity and low rates of racemization, attributed to the formation of a highly reactive OAt-ester. merckmillipore.compeptide.comacs.org
HBTU is also a very efficient coupling reagent, though structural studies have revealed it exists as a guanidinium isomer rather than a uronium salt. peptide.comacs.org
The use of these advanced reagents often leads to higher yields and purity in the synthesis of oxopiperazine derivatives, especially for sterically hindered or complex substrates. creative-peptides.commerckmillipore.com
| Coupling Reagent | Class | Key Features |
| DCC | Carbodiimide | Forms O-acylisourea intermediate; insoluble urea byproduct |
| EDC | Carbodiimide | Water-soluble version of DCC, simplifying purification |
| HBTU | Aminium Salt | High efficiency; low racemization when used with additives |
| HATU | Aminium Salt | Very fast reactions; less epimerization; suitable for difficult couplings peptide.com |
Transition-Metal-Catalyzed Approaches in Oxopiperazine Synthesis
Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex heterocyclic structures under mild conditions. mdpi.comnih.gov These strategies have been effectively applied to the synthesis of piperazines and their derivatives.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds in modern organic synthesis. nih.gov These reactions are typically employed to introduce a wide variety of substituents onto a pre-existing heterocyclic core. A novel method for the modular synthesis of highly substituted piperazines involves a palladium-catalyzed cyclization reaction. This process couples a propargyl unit with various diamine components, affording the heterocyclic products in good to excellent yields with high regio- and stereochemical control. nih.gov The versatility of palladium catalysis stems from its ability to generate electrophilic species in situ from stable pre-electrophiles. nih.gov
The general catalytic cycle for most palladium-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination. thermofishersci.in The choice of ligands is critical, as strong σ-donating ligands can accelerate the rate-determining oxidative addition step, while bulky ligands can facilitate the final reductive elimination. thermofishersci.inrsc.org
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Cyclization | Pd(0) / DPEphos | Bis-tosylated ethylenediamine (B42938), BOC-propargyl alcohol | Dichloromethane, Room Temp, 10 min | Near-quantitative yield of piperazine product | nih.gov |
| Suzuki-Miyaura | PdCl₂(dppf) | Boronic acids, Vinyl iodides | THF | Formation of C-C bonds for complex molecule synthesis | mdpi.com |
| Stille Coupling | Pd Catalyst | Organohalides, Organostannanes | Neutral | Tolerant of various functional groups, versatile C-C bond formation | thermofishersci.in |
Beyond palladium, other transition metals have been utilized to catalyze the synthesis of piperazine and oxopiperazine derivatives. Iridium catalysts, for instance, have been successfully employed for the synthesis of C-substituted piperazines. A notable example is an atom-economical method based on a formal [3+3]-cycloaddition of imines. nih.gov This process uses a bench-stable iridium catalyst to achieve high yields and excellent diastereoselective control under mild reaction conditions, selectively forming a single diastereoisomer. nih.gov The addition of N-oxides to the reaction has been shown to significantly enhance catalytic activity and selectivity. nih.gov
Gold catalysis has also been applied in the synthesis of complex heterocyclic scaffolds, particularly in transformations involving alkynoic acids to construct pyranone rings, demonstrating its utility in building blocks for natural product synthesis. mdpi.com
Stereoselective Synthesis of 2-Oxopiperazines
The chirality of substituents on the 2-oxopiperazine ring often dictates the molecule's biological potency. benjamin-bouvier.fr Consequently, developing synthetic routes that lead to enantiomerically pure products is of paramount importance. benjamin-bouvier.fr The stereochemistry of the final compounds is frequently dependent on the configuration of the starting material, often derived from the "chiral pool" of natural amino acids. nih.govresearchgate.net
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. nih.gov
Oxazolidinones, popularized by David A. Evans, are a classic example of chiral auxiliaries used effectively in asymmetric alkylation and aldol reactions to set the stereochemistry of multiple stereocenters in complex molecule synthesis. wikipedia.org In the context of 2-oxopiperazines, chiral auxiliaries have been used to achieve stereoselective alkylation. researchgate.net Other auxiliaries, such as camphorsultam and pseudoephedrine, have also proven effective in various asymmetric transformations. wikipedia.org
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Key Features | Reference |
|---|---|---|---|
| Oxazolidinones (Evans) | Aldol, Alkylation, Acylation | High diastereoselectivity, predictable stereochemistry, removable under various conditions. | wikipedia.orgnih.gov |
| Camphorsultam (Oppolzer) | Aldol, Michael Addition, Diels-Alder | Forms crystalline derivatives, high stereochemical control. | wikipedia.orgnih.gov |
| Pseudoephedrine | Alkylation | Forms stable metal chelates, high facial selectivity, auxiliary is easily cleaved. | wikipedia.org |
Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. For 2-oxopiperazines, an efficient route involves the diastereoselective elaboration of the heterocyclic ring through metalation followed by reaction with electrophiles. nih.govresearchgate.net This approach has been shown to produce anti 3,5-disubstituted-oxopiperazines, consistent with a model of conventional 1,3-asymmetric induction. nih.govresearchgate.net
Quantum chemistry calculations have provided insights into the origins of this stereoselectivity. Studies on the alkylation at the C3 position of the 2-oxopiperazine ring indicate that the reaction favors the formation of the exo product with a high ratio (e.g., 98:2). benjamin-bouvier.fr This facial discrimination is governed by a subtle balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr
Multi-Component Reactions (MCRs) for the Rapid Assembly of Oxopiperazine Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. ebrary.netfu-berlin.de This approach offers significant advantages, including atom and step economy, operational simplicity, and the ability to rapidly generate molecular complexity and diversity. researchgate.netfrontiersin.org MCRs are particularly valuable in medicinal chemistry for the construction of libraries of heterocyclic compounds for drug discovery. fu-berlin.de
The Ugi four-component reaction (U-4CR) is a prominent isocyanide-based MCR that has been adapted for the synthesis of oxopiperazine scaffolds. researchgate.netnih.gov In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. nih.gov By using advanced intermediates, such as those containing a masked aldehyde, subsequent acid-mediated deprotection and intramolecular cyclization can lead to the formation of 3,4-dihydropyrazin-2(1H)-ones, which are precursors to 2-oxopiperazines. researchgate.net This strategy has been successfully applied to solid-phase synthesis to create diverse libraries of Δ⁵-2-oxopiperazine derivatives. researchgate.net
Table 3: Key Multi-Component Reactions in Heterocyclic Synthesis
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | High convergence, creates peptide-like structures, suitable for library synthesis. | researchgate.netnih.gov |
| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino nitriles | One of the first described MCRs, provides access to α-amino acids. | fu-berlin.denih.gov |
| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino carbonyl compounds | Forms a C-C bond via an iminium ion intermediate. | ebrary.netnih.gov |
Solid-Phase Organic Synthesis (SPOS) of Piperazinone-Containing Structures
Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of complex molecules like piperazinones. A notable advancement in this area is the use of a disrupted Ugi condensation reaction. acs.orgnih.gov This multicomponent reaction strategy allows for the rapid assembly of diverse molecular scaffolds from simple building blocks.
The process begins with an amino acid anchored to a solid support, such as a resin. ebrary.net This resin-bound amino acid then undergoes a disrupted Ugi condensation with an aziridine aldehyde dimer and an isonitrile. This reaction forms an N-acyl aziridine intermediate directly on the solid phase. acs.orgnih.gov The key advantage of SPOS is that excess reagents and by-products can be easily washed away by filtration, simplifying the purification process and allowing reactions to be driven to completion. ebrary.net
The formed aziridine intermediate is then subjected to nucleophilic ring-opening. A variety of nucleophiles, including thiols, thioacids, and azides, can be employed at this stage, introducing a point of molecular diversity. ebrary.net The final step involves cleavage of the molecule from the resin, typically using trifluoroacetic acid (TFA), to yield the desired 2,3,6-trisubstituted piperazinones. ebrary.net
A significant feature of this solid-phase approach is its stereochemical control. When the amino acid is anchored to the resin, it effectively becomes a secondary amine. This configuration leads to the preferential formation of the cis diastereomer of the piperazinone. ebrary.net This is in direct contrast to the equivalent solution-phase reaction, which predominantly yields the trans diastereomer. ebrary.net This method, therefore, provides access to an alternative stereochemical outcome, expanding the range of accessible piperazinone analogues.
Table 1: Key Features of Solid-Phase Piperazinone Synthesis via Disrupted Ugi Reaction
| Feature | Description | Source(s) |
|---|---|---|
| Reaction | Disrupted Ugi Condensation | acs.org, nih.gov |
| Reactants | Resin-bound amino acid, aziridine aldehyde dimer, isonitrile, nucleophile | acs.org, ebrary.net |
| Solid Support | FMP (4-(4-formyl-3-methoxyphenoxy)ethyl) resin | ebrary.net |
| Key Intermediate | N-acyl aziridine | acs.org, nih.gov |
| Stereoselectivity | Preferential formation of cis diastereomer | ebrary.net |
Chemoenzymatic Synthesis of Related Peptidomimetic Scaffolds
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of traditional organic chemistry to create complex molecules like peptidomimetics. acs.orgnih.gov This approach is particularly advantageous for synthesizing peptide-like structures as it operates under mild conditions and often circumvents the need for complex protection and deprotection steps that are common in conventional chemical synthesis. nih.gov
The core of this strategy is the use of enzymes, typically hydrolases such as proteases (e.g., papain, trypsin, subtilisin) or lipases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.gov The process, known as Chemo-Enzymatic Peptide Synthesis (CEPS), can involve the enzymatic condensation of peptide fragments that are themselves prepared using methods like solid-phase synthesis. acs.org This hybrid approach can lead to products with fewer impurities compared to purely chemical methods. acs.org
The development of peptidomimetics often involves replacing natural amino acids with nonproteinogenic counterparts to enhance metabolic stability and therapeutic efficacy. nih.gov Chemoenzymatic methods are well-suited for this, as enzymes can exhibit broad substrate specificity, allowing them to incorporate unnatural building blocks. The reaction conditions, such as pH and temperature, are critical and must be optimized to favor synthesis over the reverse reaction, hydrolysis. nih.gov Generally, alkaline conditions are preferred for the aminolysis reaction due to the pKₐ of the amine groups involved. nih.gov
This synthetic strategy has been successfully applied to create a variety of peptidomimetic scaffolds, including those that mimic β-turns in natural peptides and heterocyclic structures found in therapeutic agents like HIV protease inhibitors. nih.govmdpi.com
Table 2: Enzymes and Conditions in Chemoenzymatic Peptide Synthesis
| Enzyme Class | Example Enzymes | Key Features | Source(s) |
|---|---|---|---|
| Cysteine Protease | Papain, Bromelain | Used for oligomerization of amino acids. | nih.gov |
| Serine Protease | α-Chymotrypsin, Trypsin, Subtilisin | Widely used for peptide bond formation. | nih.gov |
| Esterase | Lipase | Can be used for kinetic resolution and bond formation. | nih.gov, mdpi.com |
| Reaction Conditions | Optimized pH (often alkaline), temperature, and substrate concentration. | Crucial for maximizing yield and minimizing hydrolysis. | nih.gov |
Chemical Transformations and Derivatization Strategies of Propyl 2 3 Oxopiperazin 2 Yl Acetate
Reactions Involving the Piperazinone Ring System
The piperazin-2-one core of Propyl 2-(3-oxopiperazin-2-yl)acetate offers several sites for chemical modification, including the nitrogen atoms and the carbonyl group. These transformations allow for the introduction of a variety of substituents and the alteration of the ring's electronic and steric properties.
Oxidation Reactions of the Heterocyclic Core
The piperazinone ring can undergo oxidation at several positions. The secondary amine at the N4 position can be oxidized to form N-oxides. More vigorous oxidation can lead to the formation of additional carbonyl groups or even ring cleavage, depending on the oxidant and reaction conditions. For instance, the oxidation of piperazine (B1678402) derivatives has been shown to yield piperazinones and other oxidized products. While specific studies on this compound are not prevalent, related transformations on similar heterocyclic systems suggest potential pathways.
| Reagent | Product Type | Reference |
| m-CPBA | N-oxide | General oxidation of amines |
| KMnO4 | Ring-opened products | General oxidation of cyclic amines |
| RuO4 | Diketopiperazines | Oxidation of piperazine derivatives |
Reduction Reactions of Amide or Carbonyl Groups
The amide carbonyl group in the piperazinone ring is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine, yielding a piperazine derivative. This transformation fundamentally alters the heterocyclic core, converting the lactam into a cyclic diamine structure. The choice of reducing agent is crucial for achieving selectivity, especially in the presence of the ester group on the side chain. Softer reducing agents might be employed to selectively reduce the ester without affecting the amide, or vice-versa, though this can be challenging. Amide reduction is a common strategy in medicinal chemistry to access novel amine scaffolds. libretexts.orgyoutube.comorganic-chemistry.orgacsgcipr.org
| Reagent | Product Type | Reference |
| LiAlH4 | Piperazine derivative | General amide reduction libretexts.orgyoutube.comorganic-chemistry.orgacsgcipr.org |
| Borane complexes | Piperazine derivative | Alternative for amide reduction |
Alkylation of Ring Nitrogen Atoms (N-Alkylation)
The secondary amine at the N4 position of the piperazinone ring is a nucleophilic center and can be readily alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. A wide range of alkyl groups, including simple alkyl halides, benzyl halides, and more complex moieties, can be introduced at this position. N-alkylation is a powerful tool for modifying the steric and electronic properties of the molecule, which can significantly impact its biological activity. It is a common derivatization strategy for piperazine-containing compounds in drug discovery.
| Alkylating Agent | Base | Product | Reference |
| Methyl iodide | K2CO3 | N4-Methyl derivative | General N-alkylation |
| Benzyl bromide | Et3N | N4-Benzyl derivative | General N-alkylation |
| Propargyl bromide | NaH | N4-Propargyl derivative | General N-alkylation |
Acylation of Ring Nitrogen Atoms (N-Acylation)
Similar to N-alkylation, the N4-nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group, forming a tertiary amide at the N4 position. N-acylation can be used to introduce a variety of functional groups and to modulate the electronic properties of the piperazinone ring. The resulting N-acyl derivatives often exhibit different conformational preferences and biological activities compared to the parent compound. Acetic acid can serve as a catalyst for the N-acylation of amines using esters as the acyl source. nih.gov
| Acylating Agent | Conditions | Product | Reference |
| Acetyl chloride | Pyridine | N4-Acetyl derivative | General N-acylation |
| Benzoyl chloride | Et3N | N4-Benzoyl derivative | General N-acylation |
| Acetic anhydride | Catalytic acid | N4-Acetyl derivative | nih.govorientjchem.org |
Ring-Opening and Recyclization Pathways
The piperazinone ring, being a cyclic amide (lactam), can undergo ring-opening reactions under hydrolytic conditions (acidic or basic), although lactams are generally more stable to hydrolysis than their acyclic counterparts. The resulting amino acid derivative could potentially be recyclized under different conditions to form other heterocyclic systems. Ring-opening can also be achieved through other chemical transformations. For example, reactions involving strong nucleophiles or reducing agents can sometimes lead to cleavage of the amide bond. These pathways can be exploited to synthesize novel scaffolds starting from the piperazinone core.
Modifications of the Propyl Acetate (B1210297) Side Chain
The propyl acetate side chain provides another handle for the chemical modification of this compound. These modifications can alter the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability.
Common transformations of the ester functionality include hydrolysis, transesterification, and reduction.
Hydrolysis: The propyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a polar, ionizable group, which can significantly alter the solubility and biological interactions of the molecule.
Transesterification: The propyl group of the ester can be exchanged with other alkyl groups by treatment with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of ester derivatives with varying chain lengths and steric bulk. N-heterocyclic olefins have been developed as organocatalysts to promote transesterification reactions. nih.govbohrium.comorganic-chemistry.org
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H). The resulting hydroxymethyl group can be further functionalized.
Alkylation of the α-Carbon: The carbon atom alpha to the ester carbonyl can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This allows for the extension and branching of the side chain. youtube.comyoutube.comyoutube.comyoutube.com
| Reaction | Reagents | Product Functional Group | Reference |
| Hydrolysis | NaOH, H2O | Carboxylic acid | General ester hydrolysis |
| Transesterification | CH3OH, H+ | Methyl ester | nih.govbohrium.comorganic-chemistry.orgorganic-chemistry.org |
| Reduction | LiAlH4 | Primary alcohol | General ester reduction |
| α-Alkylation | 1. LDA; 2. CH3I | α-Methylated ester | youtube.comyoutube.comyoutube.comyoutube.com |
Selective Ester Hydrolysis and Subsequent Functionalization
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation is typically catalyzed by either acid or base. The selective hydrolysis of the propyl ester is a key step in creating derivatives with modified side chains.
Under basic conditions, such as treatment with sodium hydroxide in a water-miscible solvent like methanol or ethanol, the ester is saponified to the corresponding carboxylate salt. Subsequent acidification then yields the free carboxylic acid, 2-(3-oxopiperazin-2-yl)acetic acid. The general mechanism for base-catalyzed ester hydrolysis is depicted below:
Table 1: General Conditions for Base-Catalyzed Ester Hydrolysis
| Reagent | Solvent | Temperature | Product |
| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature to Reflux | 2-(3-oxopiperazin-2-yl)acetic acid |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room Temperature | 2-(3-oxopiperazin-2-yl)acetic acid |
| Potassium Hydroxide (KOH) | Ethanol/Water | Room Temperature to Reflux | 2-(3-oxopiperazin-2-yl)acetic acid |
This is an interactive data table. Users can sort and filter the data.
The resulting carboxylic acid is a versatile intermediate that can undergo a variety of subsequent functionalization reactions. For instance, it can be coupled with various amines to form new amide bonds, a reaction often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This strategy allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the derivatives.
Introduction of Diverse Alkyl and Acyl Substituents
The piperazinone ring of this compound possesses two nitrogen atoms that can be functionalized. The secondary amine (N-4 position) is generally more nucleophilic than the amide nitrogen (N-1 position) and can be selectively alkylated or acylated under appropriate conditions.
Alkylation: The introduction of alkyl groups at the N-4 position can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to control the selectivity and efficiency of the reaction.
Acylation: Acylation of the N-4 position is readily accomplished using acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. This reaction introduces an acyl group, which can modulate the electronic and steric properties of the molecule.
Furthermore, the carbon atom at the C-3 position, adjacent to the amide carbonyl, can be deprotonated with a strong base to form an enolate, which can then be alkylated. Studies on similar 2-oxopiperazine systems have demonstrated that this alkylation can be highly stereoselective, particularly when a chiral auxiliary is attached to the N-1 position. benjamin-bouvier.fr This approach is valuable for the synthesis of enantiomerically pure substituted 2-oxopiperazines. benjamin-bouvier.fr
Table 2: Examples of Alkylation and Acylation Reactions on the Piperazinone Ring
| Position | Reagent | Reaction Type | Product |
| N-4 | Methyl Iodide | Alkylation | Propyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate |
| N-4 | Benzoyl Chloride | Acylation | Propyl 2-(4-benzoyl-3-oxopiperazin-2-yl)acetate |
| C-3 (via enolate) | Benzyl Bromide | Alkylation | Propyl 2-(3-benzyl-3-oxopiperazin-2-yl)acetate |
This is an interactive data table. Users can sort and filter the data.
Functional Group Interconversions on the Propyl Moiety
While less common, the propyl group of the ester can also be a site for chemical modification. Functional group interconversions on this moiety could provide another avenue for derivatization. For instance, if the propyl group were to contain a terminal double bond (an allyl ester), it could undergo a variety of addition reactions. However, for a saturated propyl group, transformations are more limited.
One possibility involves the initial hydrolysis of the ester to the carboxylic acid, as described in section 3.2.1, followed by re-esterification with a functionalized alcohol. This two-step process allows for the introduction of a wide variety of ester groups with different functionalities. For example, using ethylene glycol as the alcohol would introduce a primary hydroxyl group at the end of the ester chain, which could then be further elaborated.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by the interplay of its nucleophilic and electrophilic centers.
Nucleophilic Sites:
N-4 Amine: The secondary amine is the most prominent nucleophilic site and readily reacts with a variety of electrophiles, as discussed in the context of alkylation and acylation.
Enolate: The carbon atom at the C-3 position can be deprotonated to form a nucleophilic enolate, which can then react with electrophiles like alkyl halides. benjamin-bouvier.fr
Electrophilic Sites:
Ester Carbonyl Carbon: This carbon is electrophilic and is the site of attack by nucleophiles, such as hydroxide ions during ester hydrolysis.
Amide Carbonyl Carbon: The amide carbonyl carbon is also electrophilic, though generally less reactive towards nucleophiles than the ester carbonyl.
The presence of both nucleophilic and electrophilic centers allows for the possibility of intramolecular reactions, leading to the formation of bicyclic structures under certain conditions.
Investigating Regioselectivity and Chemoselectivity in Complex Transformations
In a molecule with multiple reactive sites like this compound, controlling the regioselectivity and chemoselectivity of reactions is paramount for achieving the desired synthetic outcome.
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For instance, in the alkylation of the piperazinone ring, the reaction can be directed to either the N-4 amine or the C-3 carbon by careful choice of the base and reaction conditions. A milder base will favor N-alkylation, while a strong base is required for C-alkylation via enolate formation.
Chemoselectivity is the preferential reaction of a reagent with one functional group over another. For example, the reduction of the ester group in the presence of the amide can be challenging due to the similar reactivity of these two carbonyl functionalities. The use of chemoselective reducing agents, such as sodium borohydride under specific conditions, might allow for the selective reduction of the ester to an alcohol while leaving the amide intact. Conversely, stronger reducing agents like lithium aluminum hydride would likely reduce both the ester and the amide.
The strategic use of protecting groups can also be employed to enhance selectivity. For example, the N-4 amine can be protected with a group like tert-butyloxycarbonyl (Boc) to prevent it from reacting while transformations are carried out at other positions of the molecule. The protecting group can then be removed in a subsequent step.
Recent advances in catalysis, including the use of transition metals, have provided new tools for achieving high levels of regio- and chemoselectivity in the functionalization of complex molecules containing the piperazine scaffold.
Structural Elucidation and Advanced Analytical Characterization of Propyl 2 3 Oxopiperazin 2 Yl Acetate and Derivatives
Spectroscopic Methodologies for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of "Propyl 2-(3-oxopiperazin-2-yl)acetate" can be achieved.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of "this compound" would exhibit characteristic signals corresponding to the protons of the propyl group and the piperazine (B1678402) ring.
The propyl group is expected to show three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons attached to the ester oxygen. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom.
The piperazine ring protons and the adjacent methylene protons of the acetate (B1210297) group will also produce a series of signals. The exact chemical shifts and coupling patterns can be complex due to the conformational flexibility of the piperazine ring and the presence of diastereotopic protons. The proton on the chiral center (C2) of the piperazine ring is expected to be a multiplet, coupled to the adjacent methylene protons of the acetate group and the protons on the piperazine ring. The protons on the piperazine ring itself will likely appear as a set of overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -O-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | ~ 7 |
| -O-CH₂-CH₂-CH₃ | ~ 1.6 | Sextet | ~ 7 |
| -O-CH₂-CH₂-CH₃ | ~ 4.0 | Triplet | ~ 7 |
| -CH₂-COO- | ~ 2.5 - 2.8 | Multiplet | - |
| Piperazine Ring H | ~ 2.9 - 3.5 | Multiplet | - |
| Piperazine Ring H (C2-H) | ~ 3.8 - 4.2 | Multiplet | - |
| N-H (Amide) | ~ 7.5 - 8.5 | Broad Singlet | - |
| N-H (Amine) | ~ 1.5 - 3.0 | Broad Singlet | - |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the ester and the amide functional groups are expected to appear at the downfield end of the spectrum (typically >160 ppm). The carbons of the propyl group and the piperazine ring will resonate at higher field strengths. The chemical shifts are influenced by the nature of the attached atoms and functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-CH₂-CH₃ | ~ 10 |
| -O-CH₂-CH₂-CH₃ | ~ 22 |
| -O-CH₂-CH₂-CH₃ | ~ 66 |
| -CH₂-COO- | ~ 38 |
| Piperazine Ring C (C5, C6) | ~ 40 - 50 |
| Piperazine Ring C (C2) | ~ 55 - 60 |
| C=O (Ester) | ~ 172 |
| C=O (Amide) | ~ 168 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for the unambiguous structural elucidation of complex molecules like "this compound".
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons that are typically two or three bonds apart. For instance, it would show correlations between the adjacent methylene and methyl protons of the propyl group, as well as couplings between the protons on the piperazine ring and the adjacent methylene protons of the acetate group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of different functional groups. For example, a correlation between the protons of the propyl group's oxygen-linked methylene (-O-CH₂-) and the ester carbonyl carbon would confirm the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This is useful for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations could help to establish the relative orientation of substituents on the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structure based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For "this compound" (C₉H₁₆N₂O₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 201.1234 |
| [M+Na]⁺ | 223.1053 |
Note: The calculated m/z values are for the most abundant isotopes of each element.
In addition to the molecular ion, the mass spectrum would also show characteristic fragment ions resulting from the cleavage of weaker bonds in the molecule. For example, fragmentation could occur at the ester linkage, leading to the loss of the propyl group or propoxycarbonyl group, or within the piperazine ring. Analysis of these fragmentation patterns can provide further confirmation of the proposed structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of this compound and its derivatives. This soft ionization technique is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is introduced into the mass spectrometer in solution, and a high voltage is applied, leading to the formation of protonated molecules [M+H]⁺ or other adducts.
For instance, in the analysis of related heterocyclic compounds, ESI-MS has been effectively used to identify protonated molecular ions. A study on an unknown impurity in eslicarbazepine (B1671253) acetate demonstrated the use of LC-ESI/MS/MS to identify a protonated molecular ion [M+H]⁺ at m/z 311, which was 14 Da higher than the parent compound. nih.gov Further fragmentation of this ion provided valuable structural information. nih.gov This approach is directly applicable to the analysis of this compound, where the expected protonated molecular ion would confirm its molecular weight and provide a basis for further structural elucidation through tandem mass spectrometry (MS/MS) experiments.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the characteristic functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The key functional groups in this compound and their expected IR absorption regions are:
N-H Stretch: The secondary amide and amine N-H stretching vibrations are typically observed in the region of 3200-3500 cm⁻¹. For piperazine derivatives, these bands can be sharp or broad depending on hydrogen bonding. dergipark.org.tr
C=O Stretch (Amide): The amide carbonyl group (in the oxopiperazine ring) will exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹. This is a characteristic peak for cyclic amides.
C=O Stretch (Ester): The ester carbonyl group will also show a strong absorption, generally at a higher frequency than the amide carbonyl, in the range of 1735-1750 cm⁻¹.
C-N Stretch: The C-N stretching vibrations of the piperazine ring are expected in the region of 1000-1350 cm⁻¹.
C-H Stretch: The aliphatic C-H stretching vibrations of the propyl group and the piperazine ring will appear in the 2850-3000 cm⁻¹ region. niscpr.res.in
Studies on various piperazine derivatives have confirmed these characteristic absorption bands. For example, the FT-IR spectrum of piperazine itself shows characteristic N-H and C-H stretching vibrations. researchgate.netresearchgate.net
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide/Amine) | 3200-3500 |
| C=O Stretch (Amide) | 1630-1680 |
| C=O Stretch (Ester) | 1735-1750 |
| C-N Stretch | 1000-1350 |
| C-H Stretch (Aliphatic) | 2850-3000 |
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound from reaction mixtures and for its quantitative analysis.
Column Chromatography (Silica Gel)
Column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method for the purification of this compound. The separation is based on the differential adsorption of the components of a mixture onto the silica gel. By using an appropriate solvent system (eluent), the target compound can be separated from starting materials, byproducts, and other impurities. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
For piperazine-containing compounds, a variety of solvent systems can be employed, often consisting of mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone). The progress of the separation is typically monitored by thin-layer chromatography.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-layer chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction and to assess the purity of the isolated product. thieme.de A small amount of the reaction mixture or the purified compound is spotted onto a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system. The separated components appear as distinct spots, which can be visualized under UV light or by staining.
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. By comparing the Rf value of the product with that of the starting materials, the progress of the reaction can be determined. The presence of multiple spots in the lane of the purified product indicates the presence of impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for determining the purity and for quantitative analysis of this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the analysis of such compounds. researchgate.net
The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good separation. sielc.com The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape and resolution. sielc.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
A validated HPLC method can provide precise and accurate determination of the purity of this compound. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis. Several HPLC methods have been developed for the analysis of piperazine and its derivatives, demonstrating the utility of this technique. researchgate.netnih.gov
Table 2: Typical HPLC Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at a specific wavelength (e.g., 220 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound like this compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula.
For organic compounds, a close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed structure and its purity. acs.org This analysis is a fundamental requirement for the characterization of new chemical entities.
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₈N₂O₃)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 56.06 |
| Hydrogen (H) | 8.47 |
| Nitrogen (N) | 13.07 |
| Oxygen (O) | 22.40 |
X-ray Diffraction (XRD) for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com It provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, XRD can establish the absolute stereochemistry of all chiral centers. acs.org
While specific crystallographic data for this compound is not extensively available in the surveyed literature, analysis of the foundational piperazine ring and its derivatives provides critical insights into the expected solid-state structure.
Core Piperazine Structure:
The parent piperazine ring is known to adopt a chair conformation in the solid state, a feature confirmed by X-ray crystallography. ebi.ac.ukwikipedia.org This conformation minimizes steric and torsional strain. The nitrogen atoms' substitution and the nature of intermolecular interactions, such as hydrogen bonding, dictate the specific packing arrangements in the crystal lattice. ebi.ac.uknih.gov
Analysis of Piperazine Derivatives:
Detailed crystallographic studies on various piperazine derivatives reveal key structural motifs relevant to the title compound. For instance, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate shows the piperazine ring in a distinct chair conformation with puckering parameters Q = 0.582(3) Å and θ = 176.3(3)°. nih.gov The supramolecular structure is heavily influenced by N—H⋯O and C—H⋯O hydrogen bonds, which organize the molecules into a sandwich-like arrangement. nih.gov
In another example, a study on chiral methyl-substituted aryl piperazinium compounds confirmed the absolute stereochemistry of the R and S enantiomers at the C2 position of the piperazine ring. acs.org The analysis revealed that to achieve greater stability and minimize torsional strain, the chair conformation can flip to place bulky substituents in a more favorable equatorial position. acs.org This conformational flexibility is a key characteristic of the piperazine ring.
The determination of the absolute configuration is crucial in stereoselective synthesis. For example, the absolute configuration of a C-substituted piperazine, synthesized via an iridium-catalyzed reaction, was unequivocally determined as the (2R,3R,5R,6R) isomer through X-ray crystallographic analysis. nih.gov This highlights the power of XRD in validating the outcomes of stereospecific reactions.
Given these precedents, the solid-state structure of this compound is expected to feature the characteristic chair conformation of the piperazine ring. The precise orientation of the propyl acetate substituent at the C2 position would be determined by the minimization of steric hindrance, likely favoring an equatorial or pseudo-equatorial position. The presence of the amide proton (N-H) and the carbonyl oxygen of the lactam ring, along with the ester group, provides sites for extensive intermolecular hydrogen bonding, which would govern the crystal packing.
A hypothetical set of crystallographic data for a derivative, based on common findings for similar heterocyclic compounds, is presented below to illustrate the type of information obtained from an XRD experiment. nih.gov
Table 1: Hypothetical Crystallographic Data for a 2-(3-Oxopiperazin-2-yl)acetate Derivative
| Parameter | Value |
| Chemical Formula | C9H14N2O3 |
| Formula Weight | 202.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.45 |
| b (Å) | 13.50 |
| c (Å) | 8.60 |
| α (°) | 90 |
| β (°) | 98.50 |
| γ (°) | 90 |
| Volume (ų) | 740.5 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) g/cm³ | 1.812 |
| R-factor | 0.045 |
Table 2: Selected Interatomic Distances and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Degrees (°) |
| C2-C3 | 1.52 |
| C3=O1 | 1.24 |
| N4-C5 | 1.47 |
| C2-C7 (acetate) | 1.51 |
| C3-N4-C5 | 118.5 |
| O1=C3-N4 | 122.0 |
| N1-C2-C7 | 110.8 |
Definitive structural elucidation for this compound and the confirmation of its absolute stereochemistry would require its successful crystallization and subsequent analysis by single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Investigations of Oxopiperazin 2 Yl Acetate Systems
Molecular Modeling and Conformational Analysis
Molecular modeling is fundamental to understanding the three-dimensional structure and dynamic behavior of Propyl 2-(3-oxopiperazin-2-yl)acetate. The flexibility of the six-membered oxopiperazine ring, coupled with the rotatable bonds of the propyl acetate (B1210297) side chain, results in a complex conformational landscape that dictates the molecule's interactions and properties.
Homology Modeling and De Novo Structure Generation
While homology modeling is traditionally applied to proteins, analogous principles are used in small molecule chemistry to generate initial three-dimensional structures. For a molecule like this compound, where a crystal structure may not be available, its 3D coordinates can be generated de novo using rule-based or fragment-based approaches. These methods build the molecule from smaller, known structural motifs. The resulting model serves as the essential starting point for more advanced computational analyses, such as energy minimization and molecular dynamics simulations, to locate the most stable, low-energy conformations.
Force Field-Based Molecular Dynamics Simulations
Force field-based molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of piperazine (B1678402) derivatives over time. nih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD provides a detailed picture of how the molecule behaves in different environments, such as in a solvent. nih.govresearchgate.net For the oxopiperazine ring, simulations can reveal the energetic favorability and transition rates between various conformations, such as the chair, boat, and twist-boat forms. The relative stereochemistry of substituents on the piperazine ring has been shown to influence the preference for a twist-boat conformation over the more common chair form in some derivatives. nih.gov
These simulations are governed by a "force field," a set of parameters that define the potential energy of the system. The choice of force field is critical for accuracy.
Interactive Table 5.1: Common Force Fields in Molecular Simulations
| Force Field | Primary Application | Key Features for Piperazine Systems |
|---|---|---|
| OPLS-AA | Organic liquids, biomolecules | Provides well-parameterized terms for common organic functional groups, suitable for simulating the compound in solution. nih.govresearchgate.net |
| MMFF94 | Drug-like organic molecules | Offers broad coverage for various organic structures and is optimized for conformational energy calculations. |
| GAFF | General organic molecules | Designed to be compatible with the AMBER force field for biomolecules, useful for protein-ligand simulations. |
MD simulations can also elucidate how the propyl acetate side chain interacts with the core ring structure and how its orientation changes over time, which is critical for understanding its potential interactions with biological targets.
Quantum Mechanical (QM) Calculations
For a more accurate description of electronic structure and reactivity, quantum mechanical (QM) calculations are employed. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and reaction pathways.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it ideal for studying molecules of this size. researchgate.netmdpi.comnih.govmdpi.com DFT calculations can determine a range of electronic properties that are crucial for predicting the reactivity of this compound.
Key applications of DFT include:
Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.
Natural Population Analysis: This analysis provides insights into the electron density distribution and can be used to predict the ease of forming reaction intermediates, such as radical cations, guiding predictions of site-selectivity in reactions like C-H functionalization. mdpi.com
Interactive Table 5.2: DFT-Predicted Reactivity Descriptors
| Descriptor | Interpretation | Predicted Reactivity Site for Oxopiperazine System |
|---|---|---|
| HOMO Energy | Indicates propensity to donate electrons (nucleophilicity). | Likely localized on the non-amide nitrogen atom. |
| LUMO Energy | Indicates propensity to accept electrons (electrophilicity). | Likely localized around the carbonyl carbons (amide and ester). |
| MEP Minima | Regions of negative potential (electron-rich). | Carbonyl oxygens and the non-amide nitrogen. |
| MEP Maxima | Regions of positive potential (electron-poor). | Amide proton (N-H) and hydrogens alpha to carbonyls. |
Prediction of Stereoselectivity in Synthetic Routes
The synthesis of substituted piperazines often involves the creation of one or more chiral centers, making stereoselectivity a critical consideration. rsc.orgnih.gov Computational chemistry offers powerful tools for predicting the stereochemical outcome of asymmetric reactions before they are attempted in the lab. amanote.com
The approach involves using high-level QM calculations (typically DFT) to model the key stereodetermining transition state of a reaction. For a reaction that can produce two different stereoisomers (e.g., R and S, or cis and trans), there will be two corresponding diastereomeric transition states. The catalyst, chiral auxiliary, or existing stereocenters in the molecule will cause these two transition states to have different energies.
The predicted ratio of the final products is directly related to the difference in the Gibbs free energies (ΔΔG‡) of these competing transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. This relationship can be quantified, allowing for a theoretical prediction of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). This predictive power is essential for the rational design of new synthetic routes and the optimization of existing ones to favor the desired stereoisomer of molecules like this compound. nih.gov
In Silico Design and Virtual Screening of Oxopiperazine-Based Chemical Libraries
The design of chemical libraries based on the oxopiperazine scaffold is a key strategy in modern drug discovery, leveraging computational power to explore vast chemical spaces efficiently. The primary goal of computational molecular design is to narrow down the enormous number of potential molecular structures to a manageable quantity for synthesis and experimental validation nih.gov. For instance, an oxopiperazine dimer with four variable positions, drawing from a standard library of 17 amino acids, could result in over 83,500 possible designs nih.gov. The inclusion of noncanonical amino acids would expand this number significantly nih.gov.
In silico methodologies are employed to construct libraries of oxopiperazine derivatives designed to mimic specific protein secondary structures, which are crucial for mediating protein-protein interactions (PPIs). By constraining the conformation of peptide-like molecules, the oxopiperazine core enhances binding affinity and metabolic stability compared to simple linear peptides nih.govrsc.org.
Key Approaches in Library Design:
Structure Mimetics: A prominent application is the design of oxopiperazine-based structures that mimic protein motifs like α-helices and β-turns.
α-Helix Mimetics: Oligomers of oxopiperazine, particularly dimers, have been shown through molecular modeling, NMR, and circular dichroism spectroscopy to adopt stable conformations. These conformations accurately reproduce the spatial arrangement of key side chains (specifically the i, i+4, and i+7 residues) of a canonical α-helix researchgate.net. These are often referred to as oxopiperazine helical mimetics (OHMs) researchgate.net.
β-Turn Mimetics: In silico studies, including conformational analysis and distance calculations of side chains, have demonstrated that tetra-substituted Δ5-2-oxopiperazine scaffolds can effectively mimic the bioactive β-turn structural motif of proteins nih.govresearchgate.net.
Combinatorial Library Construction: Computational design is often coupled with synthetic strategies suitable for creating large combinatorial libraries. Researchers have developed facile solid-phase synthesis methods to assemble 2-oxopiperazine rings into the main chain of peptoid-like oligomers, creating libraries containing tens of thousands of distinct compounds nih.govrsc.org. For example, a tetrameric 2-oxopiperazine-containing peptoid library of 20,000 compounds was created using 15 different primary amines and five 2-chloro acids nih.gov.
Virtual screening is the subsequent computational filtering process applied to these designed libraries to identify promising candidates for synthesis. u-strasbg.frmdpi.com This process involves docking the virtual compounds into the three-dimensional structure of a biological target and using scoring functions to rank them based on their predicted binding affinity. u-strasbg.freasychair.org High-throughput virtual screening protocols can rapidly assess thousands of ligands, prioritizing those with the highest likelihood of being active easychair.org. This computer-aided drug design strategy significantly accelerates the discovery of new leads by focusing experimental efforts on a smaller, more promising set of molecules u-strasbg.freasychair.org.
| Library Type | Scaffold Focus | Mimicked Structure | Library Size Example | Reference |
|---|---|---|---|---|
| Oxopiperazine Helical Mimetics (OHMs) | Oxopiperazine Dimer | α-Helix | >83,500 potential designs | nih.gov |
| Tetra-substituted Δ5-2-oxopiperazines | Δ5-2-oxopiperazine | β-Turn | 140-membered pilot library | nih.gov |
| Peptoid-like Oligomers | 2-Oxopiperazine in main chain | Conformationally constrained peptide | 20,000 compounds | nih.gov |
Computational Exploration of Molecular Interactions with Target Receptors or Enzymes (focusing on chemical binding modes)
Computational docking and molecular dynamics simulations are pivotal tools for elucidating the binding modes of oxopiperazine-based compounds with their target receptors or enzymes. These methods provide detailed, atom-level insights into the molecular interactions that govern binding affinity and specificity. nih.govmdpi.com
A notable example is the computational design of oxopiperazine dimers as inhibitors of the p53-Mdm2 protein-protein interaction, a critical target in cancer therapy nih.gov. The activation domain of the p53 protein binds to a hydrophobic pocket on Mdm2 via an α-helical structure, with three key hydrophobic residues—Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26)—making critical contacts nih.gov.
Computational modeling and docking studies, using programs like Rosetta, have shown that an oxopiperazine dimer scaffold can effectively position amino acid side chains to mimic these p53 hotspot residues nih.gov. The modeling suggests that the first, second, and fourth side chain positions on the oxopiperazine dimer (R₁, R₂, and R₄) overlay well with the i, i+4, and i+7 residues of the p53 α-helix nih.gov.
Analysis of Binding Modes:
Docking simulations of designed oxopiperazine analogues into the p53 binding pocket of Mdm2 reveal specific, energetically favorable interactions:
Hydrophobic Interactions: The primary driving force for binding is often hydrophobic interactions. For example, the Phenylalanine residue at the R₁ position of an oxopiperazine inhibitor can be wedged into a hydrophobic pocket on Mdm2 formed by residues such as Ile61, Met62, Tyr67, and Gln72 nih.gov.
Hydrogen Bonds: Although hydrophobic interactions are key, hydrogen bonds and other polar interactions contribute to the stability and specificity of the complex nih.gov. Docking analyses generate schematic diagrams that identify specific hydrogen bond donors and acceptors between the ligand and protein residues nih.gov.
Salt Bridges: In cases where the ligand and receptor have charged groups, strong ionic interactions like salt bridges can anchor the compound in the binding site. Docking studies on other piperazine-based compounds have shown crucial salt bridges with acidic residues like Glutamic acid (Glu) and Aspartic acid (Asp) nih.gov.
The insights from these computational explorations are used to refine compound design. For instance, analysis of the Mdm2 binding pocket showed that a flexible loop involving residues Tyr67 and Gln72 could accommodate different-sized analogues at the R₁ position, guiding further optimization nih.gov. The predictive power of these computational methods is validated when the computationally designed compounds are synthesized and their binding affinities are measured experimentally, often showing good correlation with the predicted binding scores nih.gov.
| Compound | R₁ Side Chain | R₂ Side Chain | R₄ Side Chain | Binding Affinity (Kᵢ, μM) | Reference |
|---|---|---|---|---|---|
| Mimetic 5 | Phe | 6-Cl-Trp | Leu | 3.0 ± 0.3 | nih.gov |
| Analogue 13 | p-I-Phe | 6-Cl-Trp | Leu | 0.12 ± 0.01 | nih.gov |
| Analogue 14 | p-F-Phe | 6-Cl-Trp | Leu | 0.45 ± 0.03 | nih.gov |
Utilization in the Synthesis of Complex Organic Molecules
The 2-oxopiperazine core of this compound is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic peptide backbones and orient substituents in a well-defined three-dimensional space. This characteristic is leveraged by synthetic chemists to construct complex organic molecules with potential biological activity. The ester functionality of this compound provides a convenient handle for further chemical modifications, allowing for the extension of the molecular framework. The secondary amines within the piperazine ring can be selectively functionalized, enabling the introduction of a wide range of substituents and the creation of intricate molecular designs.
The synthesis of complex molecules using this building block often involves a series of strategic chemical transformations. These can include N-alkylation, N-acylation, and coupling reactions to introduce diversity at the nitrogen atoms of the oxopiperazine ring. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. These synthetic strategies allow for the systematic exploration of chemical space around the central oxopiperazine scaffold, leading to the discovery of novel compounds with desired properties.
Development of Peptidomimetics Featuring the Oxopiperazine Core
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The oxopiperazine scaffold is an excellent platform for the design of peptidomimetics due to its ability to adopt well-defined conformations that can mimic the secondary structures of peptides, such as β-turns and γ-turns.
Design of Conformationally Constrained Peptide Analogues
The rigid nature of the oxopiperazine ring in this compound allows for the design of conformationally constrained peptide analogues. By incorporating this scaffold into a peptide sequence, the flexibility of the resulting molecule is reduced, locking it into a specific bioactive conformation. This conformational restriction can lead to increased binding affinity and selectivity for a particular biological target. For instance, 2-oxopiperazine derivatives have been successfully employed as mimetics of γ-turn and β-turn structures, which are common motifs in bioactive peptides. The ability to control the stereochemistry at the chiral centers of the oxopiperazine ring further enhances the precision of conformational control.
| Turn Mimetic | Scaffold | Key Conformational Feature |
| γ-turn | 2-Oxopiperazine | Constrained tripeptide mimic |
| β-turn | Δ5-2-Oxopiperazine | Mimics the bioactive β-turn structural motif of proteins |
Contribution to the Construction of Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid screening of large numbers of compounds against a biological target. The construction of diverse and high-quality chemical libraries is crucial for the success of HTS campaigns. This compound serves as an excellent starting material for the generation of such libraries due to its inherent structural features and synthetic tractability.
Design of DNA-Encoded Libraries (DELs) Incorporating Oxopiperazine Units
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of novel bioactive molecules. researchgate.netnih.gov In a DEL, each small molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. researchgate.netnih.gov This allows for the synthesis and screening of massive libraries of compounds in a single tube. The synthesis of DELs requires chemical reactions that are compatible with DNA. The oxopiperazine scaffold, derivable from precursors like this compound, is well-suited for incorporation into DELs. The robust nature of the oxopiperazine ring and the availability of multiple functionalization sites allow for the application of a variety of DNA-compatible reactions to build diverse libraries. For example, the secondary amines of the oxopiperazine core can be acylated with a library of carboxylic acids, and the resulting products can be further diversified through reactions at other positions, with each synthetic step being recorded by the DNA barcode.
| DEL Synthesis Step | Chemical Transformation | Role of Oxopiperazine Scaffold |
| Scaffold Attachment | Amide bond formation | The carboxylic acid derived from the propyl ester can be coupled to a DNA-linked amine. |
| Diversification 1 | N-Acylation | Introduction of diversity at one of the nitrogen atoms of the oxopiperazine ring. |
| Diversification 2 | N-Alkylation or further acylation | Introduction of additional diversity at the other nitrogen atom. |
Combinatorial Chemistry Approaches
This compound is an ideal building block for combinatorial chemistry, a set of techniques used to create a large number of compounds in a single process. The multiple reaction sites on the molecule allow for the systematic and parallel synthesis of a vast array of derivatives. By reacting the oxopiperazine scaffold with different sets of building blocks in a combinatorial fashion, large and diverse libraries of compounds can be rapidly generated. These libraries can then be screened to identify hits with desired biological activities. The use of solid-phase synthesis techniques, where the oxopiperazine scaffold is attached to a resin, can further streamline the synthesis and purification of the library members. Facile chemistry for the assembly of 2-oxopiperazine rings into the main chain of peptoid-like oligomers has been reported, which is suitable for creating high-quality combinatorial libraries. nih.govrsc.org
Applications of this compound as a Chemical Building Block and Scaffold in Advanced Research
The heterocyclic compound this compound is emerging as a versatile scaffold in medicinal chemistry and advanced chemical synthesis. Its unique structural features, including a rigid oxopiperazine core, a secondary amine, a lactam, and a modifiable ester group, provide a foundation for the development of complex molecules with tailored biological activities. This article explores its potential applications as a chemical building block in targeted protein degradation, as an intermediate in the synthesis of other advanced chemical entities, and in the rational design of molecules for specific biological interactions.
Future Directions and Emerging Research Avenues in Oxopiperazine Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For oxopiperazines, this translates to moving beyond traditional multi-step procedures that often involve hazardous reagents and generate significant waste.
Biocatalysis: A promising green approach is the use of enzymes as catalysts. Biocatalysis offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For instance, the enzymatic resolution of racemic piperazine (B1678402) derivatives has been demonstrated, and similar strategies could be adapted for the synthesis of enantiopure 3-oxopiperazines. The use of enzymes like lipases for the stereoselective acylation or hydrolysis of oxopiperazine intermediates could provide a direct route to chiral derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds. This methodology could be applied to the synthesis of the oxopiperazine core through novel cyclization strategies or for the C-H functionalization of a pre-formed ring, allowing for the introduction of diverse substituents under mild conditions.
Aqueous Media and Greener Solvents: Shifting from volatile organic solvents to water or other green alternatives like polyethylene (B3416737) glycol (PEG) is a key aspect of sustainable synthesis. The development of water-tolerant catalytic systems for the cyclization reactions leading to the 3-oxopiperazine ring is an active area of research.
| Synthetic Approach | Key Advantages | Potential Application to Oxopiperazines |
| Biocatalysis | High selectivity, mild conditions, aqueous media | Enantioselective synthesis of chiral 3-oxopiperazine precursors. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations | C-H functionalization of the oxopiperazine ring; novel cyclization pathways. |
| Aqueous Synthesis | Reduced environmental impact, improved safety | Development of water-tolerant catalytic systems for ring formation. |
Advancements in Asymmetric Synthesis for Enantiopure Oxopiperazine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient asymmetric methods for the synthesis of enantiopure oxopiperazine derivatives is of utmost importance.
Catalytic Asymmetric Hydrogenation: A significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. nih.govresearchgate.net This method offers a scalable and efficient way to access these valuable building blocks.
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation has been successfully employed for the synthesis of α-secondary and α-tertiary piperazin-2-ones. rsc.orgnih.gov This strategy allows for the introduction of chiral centers at the α-position of the carbonyl group with high enantiomeric excess.
One-Pot Asymmetric Approaches: The development of one-pot reactions that combine multiple steps, such as an asymmetric epoxidation followed by a domino ring-opening cyclization, provides a rapid and efficient entry to chiral 3-aryl/alkyl piperazin-2-ones. capes.gov.br
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, remains a cornerstone of asymmetric synthesis. mdpi.combldpharm.com Natural amino acids can be elaborated into chiral 1,2-diamines, which are key intermediates in the stereoselective synthesis of polysubstituted oxopiperazines. mdpi.com
| Asymmetric Strategy | Key Features | Relevance to Oxopiperazine Synthesis |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, direct route | Access to chiral disubstituted piperazin-2-ones. nih.govresearchgate.net |
| Asymmetric Allylic Alkylation | Introduction of α-chiral centers | Synthesis of α-secondary and α-tertiary piperazin-2-ones. rsc.orgnih.gov |
| One-Pot Reactions | Increased efficiency, reduced waste | Rapid access to enantioenriched 3-substituted piperazin-2-ones. capes.gov.br |
| Chiral Pool Synthesis | Readily available starting materials | Stereoselective synthesis from natural amino acids. mdpi.combldpharm.com |
Innovative Derivatization Strategies for Expanding Chemical Space
To explore the full potential of the oxopiperazine scaffold in drug discovery, it is crucial to develop innovative strategies for its derivatization, thereby expanding the accessible chemical space.
Peptidomimetics: A key application of oxopiperazines is their use as constrained dipeptide mimics. capes.gov.br By incorporating the oxopiperazine core into peptide chains, researchers can create molecules with improved metabolic stability and defined conformations. Solid-phase synthesis techniques allow for the rapid generation of diverse libraries of these peptidomimetics.
Diastereoselective Alkylation: The oxopiperazine ring can be functionalized through diastereoselective alkylation, allowing for the introduction of various substituents at different positions with stereochemical control. mdpi.com This enables the fine-tuning of the molecule's properties and its interactions with biological targets.
Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be applied to the oxopiperazine scaffold. rsc.org Replacing parts of the ring or its substituents with bioisosteres can lead to improved pharmacokinetic profiles, reduced off-target effects, and novel intellectual property. For instance, exploring bioisosteres of the amide bond within the oxopiperazine ring could lead to derivatives with altered hydrogen bonding capabilities and metabolic stability.
Integration of Propyl 2-(3-Oxopiperazin-2-yl)acetate into Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies like flow chemistry and automated synthesis can significantly accelerate the discovery and development of new oxopiperazine-based compounds.
Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions that are difficult to control in batch. nih.gov The synthesis of the 3-oxopiperazine core and its subsequent derivatization could be adapted to continuous flow processes, enabling scalable and on-demand production. While specific examples for this compound are not yet reported, the principles of flow chemistry are readily applicable to the synthesis of such heterocyclic systems.
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms, often coupled with solid-phase synthesis techniques, are instrumental in the creation of large and diverse compound libraries. nih.govnih.gov The synthesis of oxopiperazine-containing peptidomimetic libraries is a prime example of this approach. nih.gov By automating the synthesis of derivatives of this compound, vast numbers of compounds could be generated and screened for biological activity in a high-throughput manner, significantly accelerating the drug discovery process.
| Technology | Benefits for Oxopiperazine Chemistry |
| Continuous Flow Chemistry | Improved safety, scalability, and process control for the synthesis of the oxopiperazine core and its derivatives. nih.gov |
| Automated Synthesis | Rapid generation of large and diverse libraries of oxopiperazine-based compounds for high-throughput screening. nih.govnih.gov |
Application of Artificial Intelligence and Machine Learning in Oxopiperazine Design and Retrosynthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by enabling the rapid design of novel molecules with desired properties and by predicting efficient synthetic routes.
In Silico Design: AI/ML algorithms can be trained on existing data of oxopiperazine derivatives and their biological activities to predict the properties of new, virtual compounds. This allows for the in silico screening of vast chemical spaces to identify promising candidates for synthesis, saving significant time and resources. These models can help in designing derivatives of this compound with optimized potency, selectivity, and pharmacokinetic profiles.
Mechanistic Investigations of Novel Chemical Transformations Involving the Oxopiperazine Moiety
A deep understanding of the reaction mechanisms underlying the synthesis and derivatization of oxopiperazines is crucial for the development of new and improved synthetic methods.
Computational and Experimental Studies: A combination of computational modeling (e.g., density functional theory calculations) and experimental studies (e.g., kinetic analysis, isotopic labeling) can provide detailed insights into the transition states and intermediates of key reactions. This knowledge can be used to optimize reaction conditions, improve yields and selectivities, and design new catalysts for the synthesis of oxopiperazines.
Exploring Novel Reactivity: Mechanistic studies can also uncover novel and unexpected reactivity of the oxopiperazine ring. For example, understanding the reactivity of the C-H bonds on the ring could lead to the development of new C-H functionalization reactions, further expanding the possibilities for derivatization. Investigating the ring-opening and ring-transformation reactions of the oxopiperazine moiety could also lead to the discovery of new scaffolds with interesting biological properties.
Q & A
Q. How to address contradictions in biological activity across cell lines?
- Methodological Answer :
- Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cells.
- Proteomics : Identify off-target interactions via affinity purification-MS.
- Pharmacokinetic Modeling : Corrogate intracellular drug concentrations with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
